REACTION_CXSMILES
|
Cl.F[C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[C:10]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)=[N:11][OH:12].[OH-].[K+]>>[F:9][C:7]1[CH:6]=[CH:5][C:4]2[C:10]([CH:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[N:11][O:12][C:3]=2[CH:8]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=C(C=CC(=C1)F)C(=NO)C1CCNCC1
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
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Details
|
extracted with toluene (25 ml×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallized in diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |